Ethyl 2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a benzothiophene core fused with a tetrahydro ring system. The molecule contains a 4-(4-fluorophenyl)piperazine moiety linked via an acetylated amino group to the benzothiophene scaffold, with an ethyl ester group at the 3-position. The ethyl ester group may influence solubility and bioavailability, while the fluorine atom on the phenyl ring could enhance metabolic stability and binding affinity through electronic effects.
Properties
IUPAC Name |
ethyl 2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3S/c1-2-30-23(29)21-18-5-3-4-6-19(18)31-22(21)25-20(28)15-26-11-13-27(14-12-26)17-9-7-16(24)8-10-17/h7-10H,2-6,11-15H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBNCSUUEDHUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that our compound may also interact with a variety of cellular targets.
Mode of Action
The presence of a fluorophenyl group and a piperazine ring could potentially enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that our compound may also affect multiple biochemical pathways.
Biological Activity
Ethyl 2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and analgesic effects. This article reviews the biological activity of this compound, focusing on its antitumor properties and other pharmacological effects.
Chemical Structure
The compound is characterized by the following structural features:
- Benzothiophene core : The presence of a benzothiophene moiety contributes to its biological activity.
- Piperazine ring : This structure is often associated with various pharmacological properties, including antipsychotic and antidepressant effects.
- Fluorophenyl substitution : The fluorine atom can enhance lipophilicity and bioactivity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor activity. In particular, it has shown efficacy against breast cancer cell lines (e.g., MCF-7). Key findings include:
- IC50 Values : The compound has an IC50 range from 23.2 to 49.9 μM in various assays, indicating potent cytotoxicity against cancer cells .
| Study | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 23.2 | Induction of apoptosis and cell cycle arrest | |
| SEC-bearing mice | - | Reduction of tumor mass by 54% compared to control |
The compound induces apoptosis in MCF-7 cells, characterized by increased early and late apoptotic cell populations. Flow cytometry results indicate significant cell cycle arrest at the G2/M phase, suggesting interference with cell division processes .
Analgesic Activity
In addition to its anticancer properties, the compound has been evaluated for analgesic activity using the "hot plate" method in animal models. Results indicate that it possesses analgesic effects that exceed those of standard analgesics like metamizole .
In Vitro Studies
In vitro studies have shown that treatment with the compound leads to:
- Apoptosis Induction : A significant increase in early and late apoptosis was observed after 48 hours of treatment.
- Cell Cycle Arrest : The compound caused a notable increase in G2/M phase arrest, indicating its potential as a chemotherapeutic agent .
In Vivo Studies
In vivo experiments on tumor-bearing mice revealed:
Comparison with Similar Compounds
b) Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()
- Substituent: Phenoxyacetyl group with chloro and methyl substituents.
- Key Difference : The absence of a piperazine ring may limit interactions with central nervous system (CNS) targets. The chloro and methyl groups could increase lipophilicity (higher LogP) compared to the fluorine-substituted target compound .
c) Ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()
- Substituent : Sulfonylpiperidine group instead of fluorophenylpiperazine.
Hypothetical Pharmacological and Physicochemical Properties
Research Findings and Implications
- Receptor Affinity: The 4-fluorophenylpiperazine group in the target compound is structurally analogous to ligands of 5-HT₁A and D₂ receptors, suggesting possible CNS activity. This contrasts with the pyridine and phenoxyacetyl analogues, which lack this pharmacophore .
- Metabolic Stability : Fluorine substitution may reduce cytochrome P450-mediated metabolism compared to chlorinated or sulfonated analogues, as seen in related fluorinated pharmaceuticals .
- Synthetic Feasibility: The target compound’s piperazine-acetyl linkage requires multi-step synthesis, similar to the sulfonylpiperidine analogue, but with fewer steric challenges than the phenoxyacetyl derivative .
Preparation Methods
Formation of the Benzothiophene Core
The tetrahydrobenzothiophene framework is typically constructed via cyclization reactions. A common approach involves reacting thiophenol derivatives with cyclohexenone or similar dienophiles in the presence of Lewis acids like boron trifluoride etherate. For example, cyclocondensation of 2-mercaptocyclohexanone with ethyl acetoacetate under acidic conditions yields the tetrahydrobenzothiophene-3-carboxylate intermediate.
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Toluene or dichloromethane |
| Catalyst | BF₃·Et₂O or p-toluenesulfonic acid |
| Temperature | 80–100°C, reflux |
| Yield | 65–75% (reported in analogous syntheses) |
Acetylation and Amidation
The acetylated amino group is installed through a nucleophilic acyl substitution reaction. The benzothiophene amine reacts with 2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl chloride in anhydrous dichloromethane. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the reaction by activating the acyl chloride.
Critical Parameters
| Parameter | Impact on Reaction |
|---|---|
| Solvent Dryness | Prevents hydrolysis of acyl chloride |
| Temperature | 0–5°C to control exothermicity |
| Reaction Time | 4–6 hours for >90% conversion |
Esterification and Final Modification
The carboxylic acid at the 3-position of the benzothiophene is esterified using ethanol in the presence of sulfuric acid. This step often achieves near-quantitative yields when performed under reflux conditions. Alternative methods employ coupling agents like DCC (dicyclohexylcarbodiimide) for milder esterification.
Purification and Characterization
Chromatographic Techniques
Crude product purification is achieved via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with a C18 column resolves closely related impurities, particularly regioisomers.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.35 (t, J=7.1 Hz, ester CH₃), δ 3.50–3.70 (m, piperazine CH₂), and δ 6.85–7.25 (m, fluorophenyl protons).
-
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 409.48 [M+H]⁺, consistent with the molecular formula C₂₃H₂₉FN₃O₃S.
Comparative Analysis of Synthetic Routes
A review of patent WO2013035892A1 reveals alternative pathways utilizing Ullmann coupling for piperazine attachment, albeit with lower yields (50–60%) compared to nucleophilic substitution. Similarly, EP2937341A1 highlights microwave-assisted synthesis to reduce reaction times by 40%, though scalability remains a concern.
Yield Optimization Strategies
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Conventional Stepwise | 70–75% | High reproducibility | Lengthy reaction times |
| Microwave-Assisted | 65–70% | Faster kinetics | Specialized equipment required |
| One-Pot Synthesis | 60–65% | Reduced purification steps | Lower regioselectivity |
Industrial-Scale Considerations
Large-scale production faces challenges in maintaining consistent purity due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
